molecular formula C12H12N2O3S B2954533 benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851863-18-8

benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2954533
CAS No.: 851863-18-8
M. Wt: 264.3
InChI Key: IBIKECJZBCVKGG-UHFFFAOYSA-N
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Description

This compound features a benzodioxole moiety (benzo[d][1,3]dioxol-5-yl) linked via a methanone group to a 4,5-dihydroimidazole ring substituted with a methylthio (-SMe) group at position 2. Its molecular formula is C₁₂H₁₀N₂O₃S, with a molecular weight of 274.29 g/mol. The methylthio substituent may influence electronic properties (e.g., electron donation) and lipophilicity .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-18-12-13-4-5-14(12)11(15)8-2-3-9-10(6-8)17-7-16-9/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIKECJZBCVKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCN1C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves a multi-step reaction sequence. Initial steps often include the formation of intermediate compounds such as imidazole derivatives, followed by methylation and coupling reactions to introduce the benzo[d][1,3]dioxole group.

  • Step 1: Synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole

    • React 2-aminothiazole with methyl iodide in the presence of a base to yield 2-(methylthio)-1H-imidazole.

    • Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 25-30°C), and reaction time (e.g., 12-24 hours).

  • Step 2: Coupling Reaction

    • React the synthesized 2-(methylthio)-1H-imidazole with benzo[d][1,3]dioxole-5-carbaldehyde in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., 0-5°C), and reaction time (e.g., 6-8 hours).

Industrial Production Methods

Industrial-scale production often utilizes similar synthetic routes but with optimized conditions for large-scale reactions. These processes might include automated reaction monitoring, continuous flow chemistry, and the use of scalable reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions to form sulfoxides and sulfones.

  • Reduction: It can be reduced to remove or modify functional groups, such as the methylthio group.

  • Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing new substituents onto the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.

  • Substitution: Friedel-Crafts acylation conditions with reagents like AlCl3 or FeCl3.

Major Products

  • Oxidation: Produces sulfoxides or sulfones.

  • Reduction: Yields various de-thio or alkyl-substituted derivatives.

  • Substitution: Forms ortho- or para-substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

  • Utilized as a building block in synthetic organic chemistry for constructing complex molecules.

Biology

  • Investigated for its potential interactions with biological macromolecules, such as proteins and enzymes.

Medicine

  • Explored for its pharmacological properties, including potential antimicrobial, antifungal, and anti-inflammatory activities.

Industry

  • Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Molecular Targets

  • Targets various enzymes and receptors in biological systems.

  • Potential to inhibit or modulate the activity of specific enzymes involved in metabolic pathways.

Pathways Involved

  • Involves binding to active sites of enzymes or receptors, altering their function and subsequent biological responses.

  • Can interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Core Heterocycle Variability: The target compound’s 4,5-dihydroimidazole core contrasts with benzimidazole (e.g., compounds 4d-f in ) and dihydropyrazole (e.g., ). Benzimidazoles (e.g., ) are fully aromatic, enabling π-π stacking but reducing flexibility.

Substituent Effects: Methylthio (-SMe): Enhances lipophilicity (logP ≈ 2.1) compared to polar groups like nitro (-NO₂) in compound 4f .

Synthetic Routes :

  • Benzimidazoles () are synthesized via condensation of diamines with aldehydes under acidic conditions (e.g., NaHSO₃ in DMF at 120°C).
  • Dihydroimidazoles (target compound and ) likely involve cyclization of thiourea derivatives or substitution reactions on preformed imidazole cores .

Physicochemical and Pharmacological Comparisons

Table 2: Spectral and Pharmacological Data

Compound Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ, ppm) Reported Bioactivity
Target Compound Not reported ~1250 (C=S stretch) ~2.5 (S-CH₃), 3.8–4.2 (dihydroimidazole) No direct data in evidence
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole 245–247 1520 (NO₂ asym. stretch) 8.2 (Ar-H, nitro group) Antifungal activity (MIC: 8 µg/mL)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole 178–180 1650 (C=N stretch) 1.3 (t-Bu), 5.1 (dihydropyrazole CH₂) Anticonvulsant (ED₅₀: 25 mg/kg)

Key Insights:

  • Lipophilicity : The target compound’s methylthio group likely increases logP compared to nitro-substituted analogs (e.g., compound 4f in ), favoring membrane permeability but possibly reducing aqueous solubility.

Biological Activity

Benzo[d][1,3]dioxole derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The compound benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a notable example within this class. This article reviews its biological activity based on recent studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions which may include:

  • Formation of the benzo[d][1,3]dioxole ring.
  • Introduction of the imidazole moiety.
  • Methylthio substitution to enhance biological activity.

Recent studies have reported successful synthesis methods that yield high-purity compounds suitable for biological evaluation .

Antibacterial Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antibacterial properties. For instance:

  • Compounds with similar structures showed high activity against both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentrations (MICs) for some derivatives were as low as 80 nM against Staphylococcus aureus and Sarcina species .

Table 1: Antibacterial Activity of Benzo[d][1,3]dioxole Derivatives

CompoundBacterial StrainMIC (nM)
4eStaphylococcus aureus110
6cSarcina90

Anticancer Activity

The anticancer potential of benzo[d][1,3]dioxole derivatives has been explored extensively:

  • Compounds have demonstrated cytotoxic effects on various cancer cell lines including breast (MDA-MB-231), lung, and colorectal cancers.
  • The mechanism often involves induction of apoptosis and disruption of microtubule assembly .

Table 2: Anticancer Activity Overview

CompoundCancer Cell LineIC50 (μM)Mechanism
7dMDA-MB-23110Apoptosis induction
10cHepG25Microtubule destabilization

The biological activities of benzo[d][1,3]dioxole derivatives can be attributed to several mechanisms:

  • Microtubule Disruption : Some compounds inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antibacterial Mechanisms : These compounds may disrupt bacterial cell wall synthesis or function by targeting specific enzymes or pathways crucial for bacterial survival .

Case Studies

Several case studies have highlighted the efficacy of these compounds:

  • A study demonstrated that a derivative showed significant inhibition of cancer cell proliferation at concentrations as low as 5 μM while sparing normal cells .
  • Another investigation revealed that specific modifications to the dioxole structure enhanced antibacterial potency against resistant strains .

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